molecular formula C18H20N2O2 B11810157 Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11810157
M. Wt: 296.4 g/mol
InChI Key: UPAILPLVYQDKCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate typically involves the condensation of 6-methylpyridine-2-carboxylic acid with pyrrolidine, followed by benzylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl and pyridine groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and 6-methylpyridin-2-yl groups enhances its ability to interact with a wide range of molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a 6-methylpyridine moiety. This unique configuration allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H21_{21}N3_3O3_3
  • Molecular Weight : 335.39 g/mol
  • IUPAC Name : this compound

The compound's structural features contribute to its pharmacological properties, particularly its interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic and receptor functions. The pyrrolidine and pyridine components facilitate binding to specific molecular targets, influencing various biological pathways. These interactions can lead to potential therapeutic effects, including:

  • Anti-inflammatory Activity : Studies suggest that this compound can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary research indicates that it may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Effects : There is growing interest in its potential as an anticancer agent due to its ability to interfere with cancer cell proliferation.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anti-inflammatory Activity : A study involving animal models demonstrated that this compound significantly reduced edema in paw inflammation models, suggesting its potential utility in treating inflammatory disorders.
  • Anticancer Potential : In cell line studies, the compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells, leading to apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring + benzyl + 6-methylpyridineAntimicrobial, anti-inflammatory, anticancer
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylatePyrrolidine ring + benzyl + 2-methylpyridineNeuroprotective effects
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylatePyrrolidine ring + chloropyrazineAdrenergic receptor interactions

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20N2O2/c1-14-7-5-10-16(19-14)17-11-6-12-20(17)18(21)22-13-15-8-3-2-4-9-15/h2-5,7-10,17H,6,11-13H2,1H3

InChI Key

UPAILPLVYQDKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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